N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
- This compound belongs to the class of heterocyclic molecules known as benzothiazoles. It contains a benzothiazole core with additional functional groups.
- The structure consists of a benzothiazole ring fused with a pyrrole ring and an amide group.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its simplified name or chemical formula.
- Imidazole derivatives like this one have diverse chemical and biological properties, making them important in drug development .
Preparation Methods
- The synthetic routes for this compound can vary, but here’s a general outline:
Step 1: Start with the synthesis of the benzothiazole ring. This can be achieved through cyclization of an appropriate precursor.
Step 2: Introduce the pyrrole ring by reacting the benzothiazole intermediate with an appropriate pyrrole derivative.
Step 3: Attach the amide group to the pyrrole ring using standard amide-forming reactions.
- Industrial production methods may involve modifications of these steps, optimization, and scalability.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can reduce functional groups (e.g., carbonyls) or the benzothiazole ring itself.
Substitution: Substitution reactions can occur at various positions on the benzothiazole or pyrrole rings.
Common Reagents: Specific reagents depend on the reaction type, but examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: These reactions can yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Biology: Study its effects on cellular processes, receptors, and enzymes.
Industry: Assess its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its structural features.
- Investigate its binding affinity, cellular uptake, and downstream effects.
- Pathways involved may include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
- Similar benzothiazole-based compounds may exist, but this specific combination of functional groups is unique.
- Other benzothiazole derivatives may lack the pyrrole ring or the amide group.
- Examples of similar compounds include benzothiazole-based drugs like omeprazole (antiulcer) or metronidazole (antibacterial).
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications.
Properties
Molecular Formula |
C22H19ClN4O2S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C22H19ClN4O2S/c23-17-6-3-15(4-7-17)9-10-24-20(28)14-25-21(29)16-5-8-18-19(13-16)30-22(26-18)27-11-1-2-12-27/h1-8,11-13H,9-10,14H2,(H,24,28)(H,25,29) |
InChI Key |
GYYPYHHRDFMLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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